Levomefolic Acid-13C,d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levomefolic Acid-13C,d3, also known as 5-MTHF-13C,d3, is a deuterium-labeled variant of Levomefolic acid . It is an orally active, brain-penetrant natural active form of folic acid and is one of the most widely used folic acid food supplements . It is also an endogenous active form of folic acid .

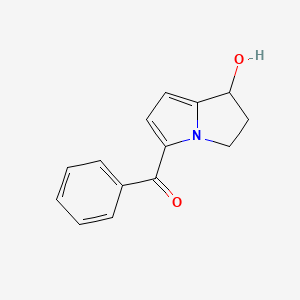

Molecular Structure Analysis

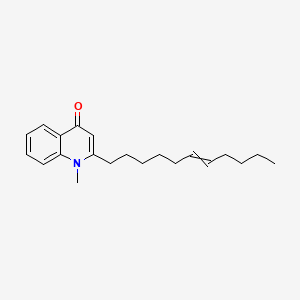

The molecular formula of this compound is 13C C19 2H3 H22 N7 O6 . It has a molecular weight of 463.47 .科学的研究の応用

Folate Status and Oral Contraceptives : A study demonstrated that adding levomefolate calcium (a form of Levomefolic Acid) to an oral contraceptive containing ethinylestradiol and drospirenone significantly increased red blood cell and plasma folate levels in women of childbearing age (Bart et al., 2012).

Potential Therapeutic Strategy for COVID-19 : Levomefolic acid was identified as a potential drug for preventing the interaction between the SARS-CoV-2 Spike protein and human ACE2, suggesting its usefulness in COVID-19 treatment (Sharifinia et al., 2021).

Quantitative Analysis in Pharmaceuticals : Research has developed sensitive methods for the simultaneous quantification of components like drospirenone, ethinyl estradiol, and levomefolate in pharmaceutical formulations, demonstrating the importance of Levomefolic Acid in analytical chemistry (Chandran et al., 2018).

Bioequivalence in Folate-Supplemented Oral Contraceptives : Studies have shown that oral contraceptives supplemented with Levomefolate calcium are bioequivalent to their respective components when administered separately, indicating its stable incorporation in pharmaceuticals (Wiesinger et al., 2012).

Mechanistic Studies in Biochemistry : Levomefolic Acid's use in mechanistic studies, such as understanding the catalytic synthesis of various chemicals, highlights its role in biochemistry and catalysis research (Martínez et al., 2017).

Analysis in NMR Spectroscopy : Levomefolic Acid and its derivatives have been used in NMR studies to determine tautomeric and ionization states in protein-ligand complexes, showcasing its application in structural biology (Cheung et al., 1993).

Environmental and Material Sciences : The role of Levomefolic Acid in the development of methods for detecting trace impurities in materials like carpet, as well as in the study of solvents and catalysts, extends its application to environmental and material sciences (L'empereur et al., 2008).

作用機序

Target of Action

Levomefolic Acid-13C,d3, also known as 5-MTHF-13C,d3, is a deuterium labeled active metabolite of folic acid . Its primary targets are various tissues in the body, including the brain, where it plays an essential role in DNA synthesis, cysteine cycle, and regulation of homocysteine .

Mode of Action

This compound interacts with its targets by being transported across the membranes, including the blood-brain barrier . It then participates in one-carbon metabolism reactions, acting as a methyl group donor . This leads to the methylation of homocysteine, forming methionine and tetrahydrofolate (THF) .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a crucial role in DNA and RNA synthesis, which are vital for cell growth and replication . Additionally, it is involved in amino acid synthesis and metabolism, contributing to protein synthesis and function . It also participates in the synthesis and repair of myelin, a protective layer that surrounds nerve fibers .

Pharmacokinetics

It is known to be orally active and can penetrate the brain . This suggests that it has good bioavailability. The introduction of deuterium might influence the drug’s pharmacokinetics and metabolic spectrum .

Result of Action

The action of this compound at the molecular and cellular level results in several effects. It helps prevent neural tube defects in pregnancy and combats folate deficiency . It also regulates important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair .

生化学分析

Biochemical Properties

Levomefolic Acid-13C,d3 plays a vital role in numerous biochemical processes and physiological functions . It is involved in the DNA synthesis, cysteine cycle and regulation of homocysteine, where it methylates homocysteine and forms methionine and tetrahydrofolate (THF) .

Cellular Effects

This compound influences cell function by regulating important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be fully investigated.

Metabolic Pathways

This compound is involved in metabolic pathways that include enzymes or cofactors that it interacts with . It could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported across the membranes including the blood-brain barrier into various tissues

特性

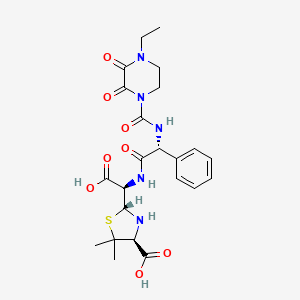

| { "Design of the Synthesis Pathway": "The synthesis pathway of Levomefolic Acid-13C,d3 involves the incorporation of 13C and d3 isotopes into the folic acid molecule. This can be achieved through a series of chemical reactions that selectively introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "13C-labeled pterin", "d3-labeled para-aminobenzoic acid (PABA)", "Folic acid", "N,N-Dimethylformamide (DMF)", "Thionyl chloride (SOCl2)", "Hydrochloric acid (HCl)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 13C-labeled pterin", "13C-labeled pterin can be synthesized from 13C-labeled glycine through a series of chemical reactions involving condensation with formyltetrahydrofolate and reduction with sodium dithionite.", "Step 2: Synthesis of d3-labeled PABA", "d3-labeled PABA can be synthesized from d3-labeled aniline through a series of chemical reactions involving nitration, reduction, and acetylation.", "Step 3: Protection of carboxylic acid group in folic acid", "Folic acid is treated with thionyl chloride and DMF to form the corresponding acid chloride, which is then treated with methanol to form the methyl ester.", "Step 4: Coupling of 13C-labeled pterin and d3-labeled PABA to folic acid", "The protected folic acid methyl ester is treated with 13C-labeled pterin and d3-labeled PABA in the presence of HCl to form the corresponding amide bond.", "Step 5: Deprotection of folic acid", "The protected folic acid is deprotected by treatment with NaHCO3 in methanol to form Levomefolic Acid-13C,d3.", "Step 6: Purification", "The crude product is purified by extraction with ethyl acetate and recrystallization from methanol/diethyl ether." ] } | |

CAS番号 |

1356019-94-7 |

分子式 |

C20H25N7O6 |

分子量 |

463.474 |

IUPAC名 |

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuteriomethyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i1+1D3 |

InChIキー |

ZNOVTXRBGFNYRX-OWXPWHJLSA-N |

SMILES |

CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

同義語 |

N-[4-[[[(6S)-2-Amino-3,4,5,6,7,8-hexahydro-5-(methyl-13C,d3)-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid; (6S)-5-(Methyl-13C,d3)tetrahydrofolic Acid; 5-Methyl-(6S)-tetrahydrofolic Acid-13C,d3; LMSR; l-N5-13C,d3; Methyl-L-tetrahydrofolic |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)